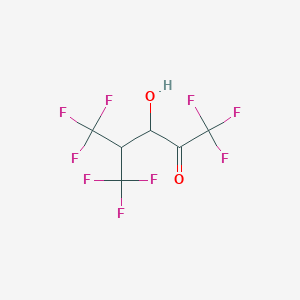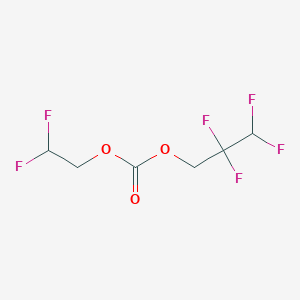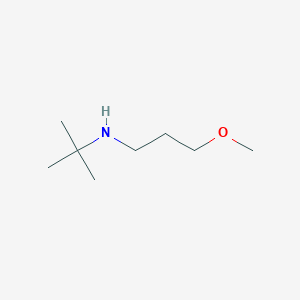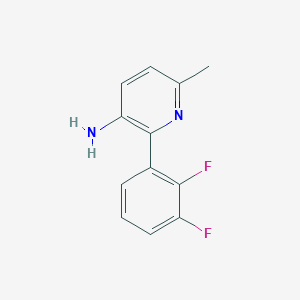
6-Chloro-1H-indol-3-yl b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-indol-3-yl b-D-glucuronide is a compound with the molecular formula C14H14ClNO7 and a molecular weight of 343.72 g/mol. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its potential in research related to various ailments, including cancer, inflammation, and metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indol-3-yl b-D-glucuronide typically involves the reaction of 6-chloroindole with glucuronic acid derivatives under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-1H-indol-3-yl b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
6-Chloro-1H-indol-3-yl b-D-glucuronide is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable research tool for studying drug metabolism, toxicity, and efficacy.
Biology: The compound is used to investigate the mechanisms of various biological processes, including enzyme activity and signal transduction.
Medicine: Research on this compound has shown potential in developing treatments for cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of 6-Chloro-1H-indol-3-yl b-D-glucuronide involves its interaction with specific molecular targets and pathways. It acts as a substrate for β-glucuronidase, an enzyme that cleaves the glucuronide moiety, resulting in the formation of an insoluble precipitate . This property is exploited in histochemical analysis to study β-glucuronidase activity .
類似化合物との比較
Similar Compounds
Uniqueness
6-Chloro-1H-indol-3-yl b-D-glucuronide is unique due to its specific structure, which includes a chloro substituent at the 6-position of the indole ring and a glucuronide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H14ClNO7 |
|---|---|
分子量 |
343.71 g/mol |
IUPAC名 |
6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO7/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-4,9-12,14,16-19H,(H,20,21) |
InChIキー |
UFBPRKNLSYGHJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)




![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)

![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)




![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
